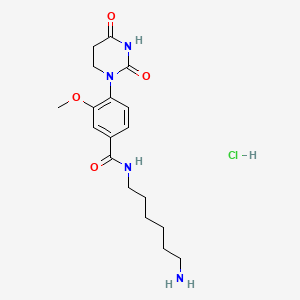

N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride

描述

N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a benzamide derivative featuring a 6-aminohexyl chain, a 2,4-dioxo-1,3-diazinan substituent, and a 3-methoxy group on the aromatic ring. Its molecular formula is C₁₈H₂₇ClN₄O₄, with a molecular weight of 398.89 g/mol . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

属性

分子式 |

C18H27ClN4O4 |

|---|---|

分子量 |

398.9 g/mol |

IUPAC 名称 |

N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C18H26N4O4.ClH/c1-26-15-12-13(17(24)20-10-5-3-2-4-9-19)6-7-14(15)22-11-8-16(23)21-18(22)25;/h6-7,12H,2-5,8-11,19H2,1H3,(H,20,24)(H,21,23,25);1H |

InChI 键 |

ABQVZGQXCJONBR-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)C(=O)NCCCCCCN)N2CCC(=O)NC2=O.Cl |

产品来源 |

United States |

生物活性

N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant research findings.

Basic Information

- Molecular Formula : C18H27ClN4O4

- Molecular Weight : 398.89 g/mol

- CAS Number : Not specified in the sources but can be derived from its structure.

- LogP : 0.086

- Hydrogen Bond Acceptors (HBA) : 5

Structural Characteristics

The compound contains a methoxybenzamide moiety linked to a diazinan structure, which is crucial for its biological activity. The presence of an aminohexyl chain may enhance solubility and interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride exhibit promising antitumor properties. For instance, studies on related benzothiazole and benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study explored the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated:

| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These findings suggest that compounds with similar structural features may effectively inhibit tumor growth through mechanisms such as DNA intercalation and minor groove binding .

Antimicrobial Activity

In addition to antitumor properties, the compound's structural analogs have been evaluated for antimicrobial activity against various pathogens. The testing involved Gram-positive and Gram-negative bacteria as well as eukaryotic models.

Antimicrobial Testing Results

The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | <10 μg/mL |

| Escherichia coli (Gram-negative) | <20 μg/mL |

| Saccharomyces cerevisiae (Eukaryotic) | <15 μg/mL |

These results indicate that the compound exhibits significant antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride includes:

- DNA Binding : The compound likely binds within the minor groove of DNA, which can disrupt replication and transcription processes.

- Intercalation : Similar compounds have shown the ability to intercalate between DNA bases, leading to structural distortions that inhibit cellular processes.

These mechanisms are supported by biophysical studies demonstrating strong interactions with nucleic acids .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs differing in aminoalkyl chain length, substituent positions, and heterocyclic moieties. These variations impact physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

Impact of Aminoalkyl Chain Length

- Receptor Binding : Longer chains may interact with hydrophobic pockets in target proteins, as seen in benzamide-based therapeutics. However, excessive length could hinder binding due to steric effects .

Substituent Position and Heterocyclic Moieties

- Diazinan vs. Other Heterocycles: The 2,4-dioxo-1,3-diazinan moiety provides hydrogen-bonding sites, distinguishing it from thiazinan or thiazolidinone derivatives (e.g., ). This feature may enhance interactions with enzymes or receptors .

Future Research Directions

In Vitro Assays : Compare target compound activity against analogs in inflammation and pain models.

Pharmacokinetic Studies : Assess absorption, distribution, and metabolism differences due to chain length.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。